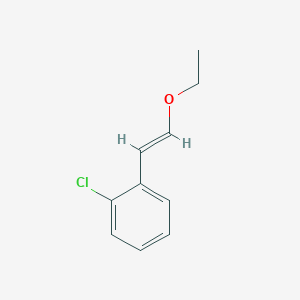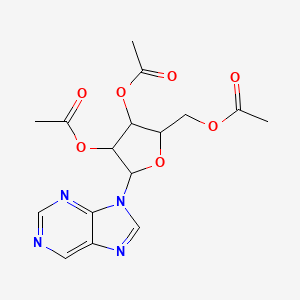
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate
描述
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate, also known as 3,4-DAPA, is a chemical compound that has been widely studied for its potential medical applications. It is a synthetic compound derived from purine, a naturally-occurring nitrogenous base found in DNA and RNA. 3,4-DAPA has been studied for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, 3,4-DAPA has been studied for its potential use in laboratory experiments, such as DNA sequencing, gene expression, and protein folding.
作用机制
The mechanism of action of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate is not fully understood. However, it is believed that the compound acts as an antioxidant by scavenging free radicals and inhibiting the formation of reactive oxygen species. Additionally, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to act as an anti-inflammatory by blocking the production of pro-inflammatory cytokines and eicosanoids. Finally, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to act as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Biochemical and Physiological Effects
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to have a variety of biochemical and physiological effects. In laboratory studies, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to inhibit the growth of bacteria and fungi. Additionally, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to reduce inflammation and oxidative stress in animal models. In addition, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to have anti-cancer effects in animal models. Finally, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been found to have neuroprotective effects in animal models.
实验室实验的优点和局限性
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has several advantages for use in laboratory experiments. First, it is relatively simple and cost-effective to synthesize. Second, it is stable and can be stored for long periods of time. Third, it has a low toxicity and is not known to be harmful to humans. Finally, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate is non-carcinogenic and non-mutagenic.
However, there are some limitations to using (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate in laboratory experiments. First, it is not soluble in water, which can limit its use in some applications. Second, it can be toxic to some organisms, such as bacteria and fungi. Finally, it can be difficult to obtain in pure form.
未来方向
There are a number of potential future directions for the use of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate. First, more research is needed to determine the full mechanism of action of the compound. Second, further studies are needed to explore the potential therapeutic applications of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate. Third, additional research is needed to develop more efficient and cost-effective synthesis methods for (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate. Fourth, further research is needed to explore the potential use of (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate in laboratory experiments, such as DNA sequencing, gene expression, and protein folding. Finally, more research is needed to explore the potential use of
合成方法
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate is synthesized from purine and acetyl chloride using a two-step process. First, the purine is reacted with acetyl chloride in the presence of a base, such as sodium hydroxide, to form the intermediate compound, 3,4-diacetyloxy-5-purin-9-yloxolan-2-yl chloride. Then, the intermediate compound is reacted with an alcohol, such as methanol, to form (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate. This synthesis method has been widely used in the laboratory and is relatively simple and cost-effective.
科学研究应用
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been studied for its potential medical applications. It has been found to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been studied for its potential use in laboratory experiments, such as DNA sequencing, gene expression, and protein folding. This compound has been found to be useful in DNA sequencing due to its ability to bind to DNA and block DNA polymerase, which is necessary for DNA replication. In addition, (3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate has been studied for its potential use in gene expression and protein folding due to its ability to act as a stabilizing agent.
属性
IUPAC Name |
(3,4-diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O7/c1-8(21)24-5-12-13(25-9(2)22)14(26-10(3)23)16(27-12)20-7-19-11-4-17-6-18-15(11)20/h4,6-7,12-14,16H,5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRFVTALBIPZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CN=CN=C32)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936177 | |
| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Diacetyloxy-5-purin-9-yloxolan-2-yl)methyl acetate | |
CAS RN |
15981-63-2 | |
| Record name | NSC76765 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2,3,5-Tri-O-acetylpentofuranosyl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



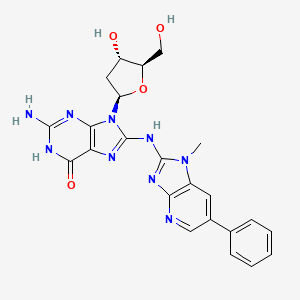
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)
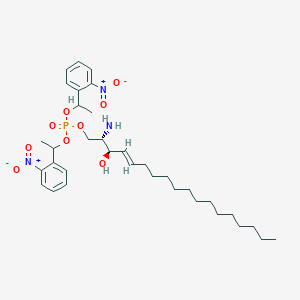
![(4S,7R,8S,9S,16S)-4,8-bis[[tert-butyl(dimethyl)silyl]oxy]-5,5,7,9,13-pentamethyl-16-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]cyclohexadec-13-ene-1,2,6-trione](/img/structure/B1140032.png)
![(3S,6R,7S,12Z,15S,16E)-3,7-Bis-{[tert-butyl(dimethyl)silyl]oxy}-15-hydroxy-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic Acid](/img/structure/B1140033.png)
![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethy](/img/structure/B1140034.png)
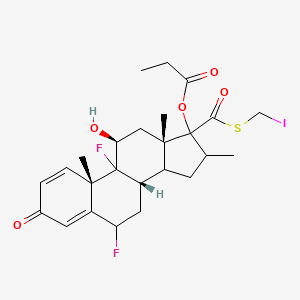
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)
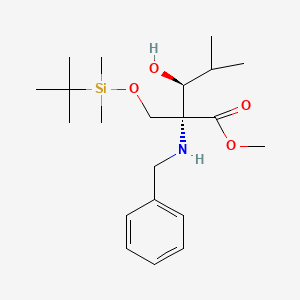
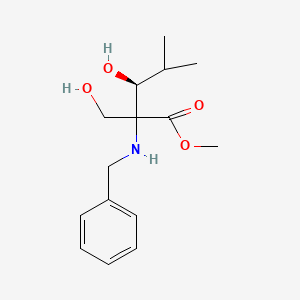

![5-[(3Ar,4S,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(5-bromopentyl)pentanamide](/img/structure/B1140046.png)
